While specific details regarding the synthesis of Primaquine phosphate were not found in the provided literature, one study mentioned the synthesis of 6-Methoxy-8-(4-amino-butyrylamino) quinoline, which was used as an internal standard in a pharmacokinetic study of a Primaquine phosphate conjugate. [] Further research is needed to gather comprehensive information on the synthesis of Primaquine phosphate itself.
Primaquine phosphate participates in various chemical reactions that have been investigated for analytical and formulation development purposes. One study describes a spectrophotometric method for determining Primaquine phosphate based on its coupling reaction with diazotized p-nitroaniline in an acidic medium, forming a yellow-orange azo dye. [] This reaction highlights the reactivity of Primaquine phosphate with diazonium salts. Another study utilizes Primaquine phosphate as a spectrophotometric reagent for determining traces of gold. [] This application demonstrates its redox properties and ability to form colored complexes with metal ions.
Primaquine phosphate acts as an antimalarial by targeting the parasite's dormant liver stage, specifically the hypnozoite form of Plasmodium vivax and Plasmodium ovale. [, , ] While the exact mechanism remains unclear, studies suggest that Primaquine phosphate undergoes biotransformation by cytochrome P450 2D6 (CYP2D6) into an active metabolite. [] This metabolite is believed to disrupt the parasite's mitochondrial function, ultimately leading to its death. [] Impaired CYP2D6 activity, determined by genotype or phenotype, has been linked to an increased likelihood of malaria relapse after Primaquine phosphate treatment, supporting the role of CYP2D6 in its mechanism of action. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: